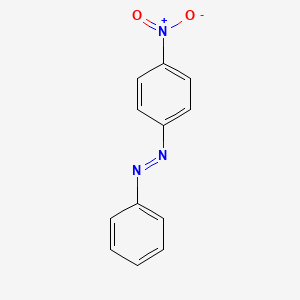

4-ニトロアゾベンゼン

概要

説明

Synthesis Analysis

The synthesis of 4-nitroazobenzene and its derivatives often involves azo coupling reactions, highlighting the compound's versatility in chemical synthesis. For example, efficient methods have been developed for the oxidation of anilines to furnish nitrosoarenes, which are precursors for the synthesis of azobenzenes, including 4-nitroazobenzene (Priewisch & Rück‐Braun, 2005). Additionally, solid-phase synthesis techniques have been employed to synthesize derivatives of 4-nitroazobenzene with high yield and purity, demonstrating the compound's adaptability to various synthetic routes (Wen Hui et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-nitroazobenzene derivatives has been extensively studied, providing insights into their stability, configuration, and electronic properties. Investigations into the tautomeric structures and ground state conformers of 4-nitroazobenzene derivatives using computational methods have shown that these compounds exhibit specific stable forms, influencing their reactivity and physical properties (M. Karakaya & F. Ucun, 2014).

Chemical Reactions and Properties

4-Nitroazobenzene undergoes various chemical reactions that illustrate its reactivity and potential for application in material science. For instance, the photoreduction of 4-diethylamino-4′-nitroazobenzene has been studied, revealing the formation of specific products depending on the wavelength of irradiation, which underscores the compound's photosensitivity and potential for use in photochemical applications (A. Albini, E. Fasani, & S. Pietra, 1982).

Physical Properties Analysis

The physical properties of 4-nitroazobenzene derivatives, such as their phase behavior and thermal stability, have been the subject of research, highlighting their potential in creating liquid crystalline materials. The presence of a nitro group in specific positions on the azobenzene molecule influences its liquid crystalline phase behavior, with studies showing that certain derivatives exhibit thermotropic mesophases (D. Campbell, L. Dix, & P. Rostron, 1995).

Chemical Properties Analysis

The chemical properties of 4-nitroazobenzene, such as its redox behavior, have been explored through the study of its radical anions and dimeric redox products, indicating the compound's potential for electrochemical applications. The observation of radical anion intermediates in the photolysis of 4-nitroazobenzene derivatives provides insight into the compound's photochemical and redox properties (Changling Zhao et al., 2003).

科学的研究の応用

Au (III)およびPd (II)の定量のための選択的吸着剤

架橋キトサンは4-アミノ-4′-ニトロアゾベンゼンで修飾され、FT-IRおよびSEMで特性評価されました {svg_1}. Au (III)のpH 3.0およびPd (II)のpH 2.0で、Au (III)の最大質量吸着は69.93 mg g −1、Pd (II)の最大質量吸着は58.58 mg g −1でした {svg_2}. この新しい吸着剤は、Au (III)およびPd (II)に対して高い親和性を示しますが、K、Na、およびCaの吸着は無視でき、他のいくつかの金属イオンの吸着は起こりません {svg_3}.

超分子集合体における2次元スイッチ

4-アニリノ-4′-ニトロアゾベンゼンの超分子集合体は、低温走査型トンネル顕微鏡法および分子の解像度を持つ分光法によってAu (111)表面で調べられました {svg_4}. 250 Kでの吸着により、水素結合によって形成される3つの異なる構造:星形構造と2種類の線状構造:蛇行線とジグザグ線が生成されます {svg_5}. 可逆的なトランス-シス*異性化は、+2.9 Vにある分子のLUMO + 1状態を介した電子トンネルによって誘導されます {svg_6}.

スズ含有量の測定

スズ含有量測定のための新しい試薬、4-ニトロアゾベンゼンスアリチル-ルロンが合成されました {svg_7}. セチルトリメチルアンモニウムブロミドとSn(IV)の静電相互作用による微量Sn(IV)の定量のための複合方法が開発されました {svg_8}.

作用機序

Target of Action

4-Nitroazobenzene, also known as p-Nitroazobenzene, is a type of azo compound It’s known to interact with various molecular structures and systems, particularly in the context of photochemical reactions .

Mode of Action

4-Nitroazobenzene undergoes a process known as photo-isomerization . This involves a reversible transformation between its more stable trans-isomer and the less stable cis-isomer . The isomerization is induced by electron tunneling through the LUMO+1 state of the molecule . This compound can undergo a resonance structure due to the presence of an electron-donor (the anilino group) and an electron-acceptor (the nitro group) at the p and p’ position of the conjugated aromatic system in the same molecule .

Biochemical Pathways

For instance, some azo compounds are involved in bacterial degradation pathways . More research is needed to elucidate the specific biochemical pathways influenced by 4-Nitroazobenzene.

Pharmacokinetics

It’s known that the compound can form supramolecular assemblies upon adsorption, which may influence its bioavailability .

Result of Action

The primary result of 4-Nitroazobenzene’s action is the isomerization between its trans and cis forms . This property has made it useful in various applications, including material science, medicinal chemistry, molecular switches, and other devices .

Action Environment

The action of 4-Nitroazobenzene is highly influenced by environmental factors. For instance, the kinetics of the cis-to-trans thermal isomerization of 4-Nitroazobenzene are highly influenced by solvent polarity .

特性

IUPAC Name |

(4-nitrophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDJBMGPQLSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870979 | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2491-52-3 | |

| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

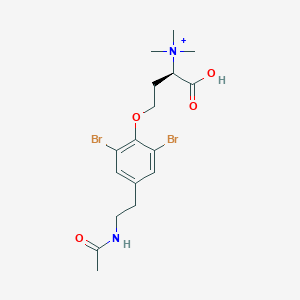

ANone: The molecular formula of 4-Nitroazobenzene is C12H9N3O2, and its molecular weight is 227.22 g/mol.

A: 4-Nitroazobenzene displays characteristic peaks in various spectroscopic techniques. In Raman spectroscopy, for instance, the C-C vibration linking 4-Nitroazobenzene to a carbon surface is observed between 1240-1280 cm-1. Additionally, its UV-Vis spectrum is characterized by an nπ transition with a tail extending to 500 nm, and a structured ππ absorption band around 330-400 nm.

A: The nitro group in 4-Nitroazobenzene plays a crucial role in its photochemical properties. It contributes to the molecule's ability to undergo trans-cis isomerization upon light exposure. Furthermore, it significantly impacts the thermal cis-trans isomerization rate, making it faster than azobenzene but comparable to 4-N,N-dimethylaminoazobenzene.

A: Research on Salmonella typhimurium strains (TA98 and TA100) revealed a correlation between the position of methoxy substitutions on the 4-Nitroazobenzene ring and its mutagenic activity. Notably, 3-methoxy-4-aminoazobenzene exhibited potent mutagenicity, while 2-methoxy-4-aminoazobenzene and 2,5-dimethoxy-4-aminoazobenzene were non-mutagenic. This highlights the significant influence of even minor structural modifications on the biological activity of 4-Nitroazobenzene derivatives.

A: 4-Nitroazobenzene is frequently incorporated into polymers to impart photosensitivity and enable optical applications. For example, in polymethacrylate-based polymers, 4-Nitroazobenzene acts as a nonlinear optical (NLO) active group, leading to desirable properties like photoinduced birefringence. This characteristic is valuable in optical storage devices and other photonic applications.

A: Studies have shown that incorporating 4-Nitroazobenzene into polyurethanes can enhance their second harmonic generation (SHG) temporal stability at both room and elevated temperatures. This improved stability is attributed to the formation of a dense silicon-oxygen network structure during crosslinking, effectively inhibiting the relaxation of 4-Nitroazobenzene molecules within the polymer matrix.

A: While 4-Nitroazobenzene itself is not typically employed as a catalyst, its derivatives and its role in surface modifications offer interesting possibilities. For instance, the electrochemical reduction of 4-Nitroazobenzene diazonium can modify carbon surfaces, potentially influencing their catalytic behavior. Further research in this area could unveil potential catalytic applications for 4-Nitroazobenzene-modified materials.

A: Quantum chemical studies, including time-dependent Hartree-Fock (TD-HF) and time-dependent density functional theory (TD-DFT), have been instrumental in unraveling the excited state behavior of 4-Nitroazobenzene, particularly in its dimeric form and when adsorbed on surfaces. These studies provide insights into exciton splitting, charge transfer dynamics, and the impact of intermolecular interactions on its photophysical properties.

A: The stability of 4-Nitroazobenzene, particularly its photostability, is crucial for its applications in areas like optical storage. Research has demonstrated that incorporating 4-Nitroazobenzene into polymer matrices can significantly enhance its stability. For example, in poly [4'-bis(N, N-oxyethylene)imino-4-nitroazobenzene succinyl] films, information stored via photoinduced anisotropy remained stable for over 100 days.

ANone: A variety of analytical techniques are used to characterize and quantify 4-Nitroazobenzene and its derivatives. Common methods include:

- Spectroscopy: UV-Vis, Raman, and NMR spectroscopy are used to analyze the structure, electronic transitions, and interactions of 4-Nitroazobenzene.

- Electrochemistry: Cyclic voltammetry and rotating disk voltammetry are employed to investigate the electrochemical behavior and electron transfer processes involving 4-Nitroazobenzene.

- Microscopy: Polarized optical microscopy (POM) is used to visualize the liquid crystalline phases and textures exhibited by polymers containing 4-Nitroazobenzene.

- Calorimetry: Differential scanning calorimetry (DSC) is used to study thermal transitions, such as glass transition temperatures and melting points, of 4-Nitroazobenzene-containing materials.

A: While specific studies on the environmental degradation of 4-Nitroazobenzene may be limited, its structural similarity to azo dyes raises concerns. Azo dyes are known to undergo reductive cleavage of the azo bond, potentially generating aromatic amines, some of which can be toxic and persistent in the environment. It is crucial to investigate the degradation pathways of 4-Nitroazobenzene and assess its potential environmental impact.

ANone: Yes, researchers are continually exploring alternative compounds with comparable properties to 4-Nitroazobenzene but with improved characteristics such as enhanced photostability, biodegradability, or lower toxicity. Some examples include:

- Other azobenzene derivatives: Modifying the substituents on the azobenzene core can fine-tune its properties. For instance, using electron-donating groups instead of the nitro group can alter the absorption spectrum and isomerization kinetics.

- Stilbene derivatives: Stilbenes exhibit similar trans-cis isomerization behavior and have been investigated for applications in molecular switches and optical materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)

![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)